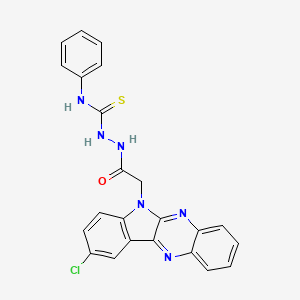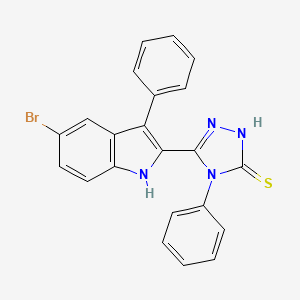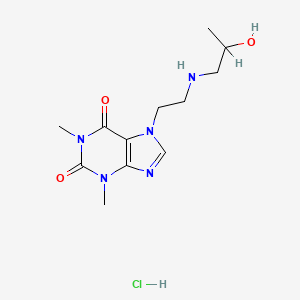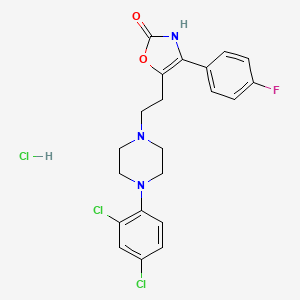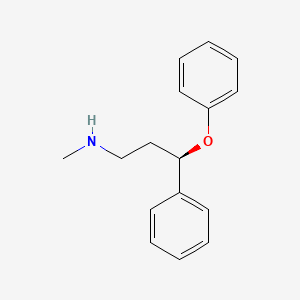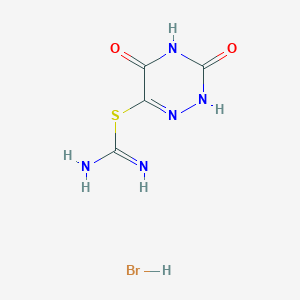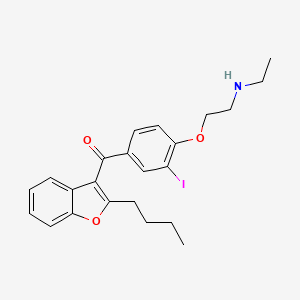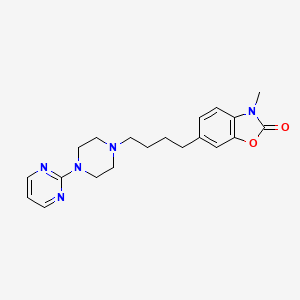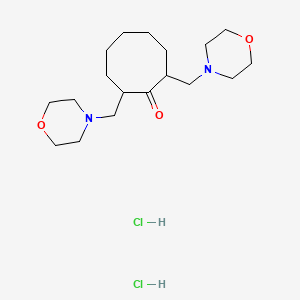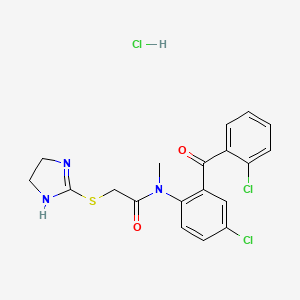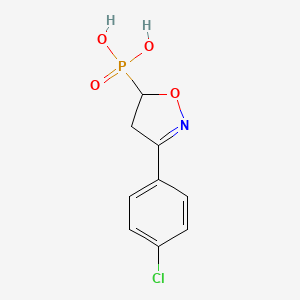
(3-(4-Chlorophenyl)-2-isoxazolin-5-yl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (3-(4-clorofenil)-2-isoxazolin-5-il)fosfónico es un compuesto químico que pertenece a la clase de derivados de isoxazolina. Las isoxazolinas son compuestos heterocíclicos de cinco miembros que contienen un átomo de oxígeno y un átomo de nitrógeno. La presencia de un grupo ácido fosfónico en este compuesto lo hace particularmente interesante para diversas aplicaciones químicas y biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (3-(4-clorofenil)-2-isoxazolin-5-il)fosfónico se puede lograr a través de una reacción de cicloadición (3 + 2). Esta reacción involucra la cicloadición regioselectiva de óxidos de nitrilo con dipolarófilos . Las condiciones de reacción generalmente implican el uso de un solvente como diclorometano o tolueno, y la reacción se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción para obtener mayores rendimientos y garantizar la pureza del producto final mediante técnicas de recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (3-(4-clorofenil)-2-isoxazolin-5-il)fosfónico puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean normalmente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas para lograr reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
El ácido (3-(4-clorofenil)-2-isoxazolin-5-il)fosfónico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en el estudio de la inhibición enzimática y como un posible compuesto líder para el desarrollo de fármacos.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como retardantes de llama o plastificantes
Mecanismo De Acción
El mecanismo de acción del ácido (3-(4-clorofenil)-2-isoxazolin-5-il)fosfónico implica su interacción con objetivos moleculares específicos. El grupo ácido fosfónico puede formar fuertes interacciones con iones metálicos o sitios activos enzimáticos, lo que lleva a la inhibición o modulación de la actividad enzimática. El anillo de isoxazolina también puede interactuar con varios objetivos biológicos, afectando las vías y procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares
3-(4-bromofenil)-5-(4-hidroxifenil)isoxazol: Este compuesto es similar en estructura pero contiene un átomo de bromo y un grupo hidroxilo en lugar de un átomo de cloro y un grupo ácido fosfónico.
4-(3-(4-bromofenil)-5-(2,4-dimetoxi fenil)-4,5-dihidro-1H-pirazol-1-il)bencenosulfonamida: Este compuesto tiene un anillo de pirazolina en lugar de un anillo de isoxazolina y diferentes sustituyentes.
Singularidad
La singularidad del ácido (3-(4-clorofenil)-2-isoxazolin-5-il)fosfónico radica en su combinación de un grupo ácido fosfónico con un anillo de isoxazolina. Esta combinación confiere propiedades químicas y biológicas únicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
125674-56-8 |
|---|---|
Fórmula molecular |
C9H9ClNO4P |
Peso molecular |
261.60 g/mol |
Nombre IUPAC |
[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phosphonic acid |
InChI |
InChI=1S/C9H9ClNO4P/c10-7-3-1-6(2-4-7)8-5-9(15-11-8)16(12,13)14/h1-4,9H,5H2,(H2,12,13,14) |
Clave InChI |
HEAIQAFJRPZXLW-UHFFFAOYSA-N |
SMILES canónico |
C1C(ON=C1C2=CC=C(C=C2)Cl)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


